3-amino-N-cyclopropyl-4-methoxybenzamide
Overview
Description
3-amino-N-cyclopropyl-4-methoxybenzamide is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and cyclopropylamine.
Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with cyclopropylamine to form N-cyclopropyl-4-methoxybenzamide.
Amination Reaction: The N-cyclopropyl-4-methoxybenzamide is then subjected to nitration using a nitrating agent such as nitric acid (HNO3) to introduce a nitro group at the 3-position of the benzene ring. The nitro group is subsequently reduced to an amino group using a reducing agent like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group using reagents like hydrobromic acid (HBr).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Hydrobromic acid (HBr)
Major Products Formed
Oxidation: 3-nitro-N-cyclopropyl-4-methoxybenzamide
Reduction: this compound
Substitution: 3-amino-N-cyclopropyl-4-hydroxybenzamide
Scientific Research Applications
3-amino-N-cyclopropyl-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methoxybenzamide
- N-cyclopropyl-4-methoxybenzamide
- 3-nitro-N-cyclopropyl-4-methoxybenzamide
Uniqueness
3-amino-N-cyclopropyl-4-methoxybenzamide is unique due to the presence of both the cyclopropyl and methoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-2-7(6-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWIIUCAHLWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456913 | |
Record name | 3-amino-N-cyclopropyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312629-04-2 | |
Record name | 3-amino-N-cyclopropyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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